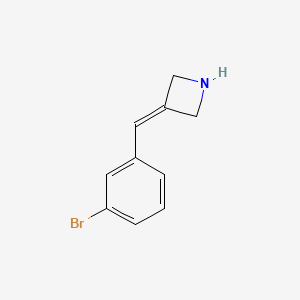

3-(3-Bromobenzylidene)azetidine

Description

Properties

Molecular Formula |

C10H10BrN |

|---|---|

Molecular Weight |

224.10 g/mol |

IUPAC Name |

3-[(3-bromophenyl)methylidene]azetidine |

InChI |

InChI=1S/C10H10BrN/c11-10-3-1-2-8(5-10)4-9-6-12-7-9/h1-5,12H,6-7H2 |

InChI Key |

YBZFOVSITSMTTB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CC2=CC(=CC=C2)Br)CN1 |

Origin of Product |

United States |

Preparation Methods

Horner–Wadsworth–Emmons Reaction to Form Azetidinylidene Esters

A common initial step is the synthesis of methyl (N-Boc-azetidin-3-ylidene)acetate via the Horner–Wadsworth–Emmons (HWE) reaction. This involves the reaction of N-Boc-azetidin-3-one with a phosphonate ester such as methyl 2-(dimethoxyphosphoryl)acetate in the presence of a strong base like sodium hydride in dry tetrahydrofuran (THF). The reaction yields the α,β-unsaturated ester intermediate with the azetidinylidene moiety, which is key for subsequent functionalization steps. Purification can be efficiently achieved by vacuum distillation to remove impurities such as mineral oil.

Aza-Michael Addition for Functionalization

The α,β-unsaturated ester intermediate undergoes aza-Michael addition with various amines to introduce nitrogen-containing substituents on the azetidine ring. This reaction is typically catalyzed by a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under mild conditions (e.g., acetonitrile solvent, 65 °C, 4 hours). The choice of amine can vary, including azetidine itself or other heterocyclic amines, enabling the synthesis of diverse 3-substituted azetidine derivatives.

Alternative Photochemical and Strain-Release Approaches

Recent advances include photocatalytic [2+2] cycloadditions using visible light to construct azetidine rings from 2-isoxazoline-3-carboxylates and alkenes, mediated by iridium(III) photocatalysts. This method enables access to functionalized azetidines under mild conditions and can be adapted for subsequent functionalization. Additionally, strain-release amination strategies have been developed to efficiently prepare 3-substituted azetidines, including 3-azetidinyl amines, by selective displacement reactions on suitably activated azetidine precursors.

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Horner–Wadsworth–Emmons Reaction | Formation of α,β-unsaturated azetidinylidene esters | Reliable, scalable, good yields | Requires strong base, sensitive to moisture |

| Aza-Michael Addition | Nucleophilic addition of amines to α,β-unsaturated esters | Mild conditions, versatile amine scope | Possible side reactions with strong bases |

| Suzuki–Miyaura Cross-Coupling | Palladium-catalyzed coupling of brominated azetidines with arylboronic acids | High regioselectivity, broad substrate scope | Requires palladium catalyst, sensitive to air/moisture |

| Photocatalytic [2+2] Cycloaddition | Visible light-promoted ring formation | Mild, environmentally friendly | Requires specialized photocatalysts and light sources |

| Strain-Release Amination | Selective displacement on activated azetidines | Efficient, enantioselective synthesis possible | Limited substrate scope |

The HWE reaction to form methyl (N-Boc-azetidin-3-ylidene)acetate typically yields around 60–72% after purification by vacuum distillation, with careful control of reaction conditions to avoid side products.

Aza-Michael additions catalyzed by DBU proceed efficiently with various cyclic and aromatic amines, yielding functionalized azetidines in 60–75% yield. The reaction tolerates substituents such as hydroxyl groups and fluorine atoms without significant loss of efficiency.

Suzuki–Miyaura cross-coupling reactions have been demonstrated to install aryl groups including bromobenzylidene moieties with high yields and stereochemical control. The use of optimized palladium catalysts and ligands is critical for high turnover and selectivity.

Photocatalytic methods using iridium(III) complexes enable the synthesis of azetidines under mild conditions and can be combined with subsequent functionalization steps for complex molecule assembly.

The synthesis of 3-(3-Bromobenzylidene)azetidine is effectively achieved through a combination of classical and modern synthetic methodologies. The Horner–Wadsworth–Emmons reaction provides a robust route to key azetidinylidene intermediates, which can be diversified via aza-Michael additions and Suzuki–Miyaura cross-couplings to install the 3-bromobenzylidene substituent. Emerging photocatalytic and strain-release methods offer promising alternatives for azetidine ring construction and functionalization, expanding the toolkit for the preparation of this valuable compound. The choice of method depends on the desired scale, functional group tolerance, and available resources.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromobenzylidene)azetidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles.

Cycloaddition Reactions: The azetidine ring can participate in [2+2] cycloaddition reactions, forming larger ring structures.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Cycloaddition Reactions: These reactions typically require catalysts and specific light or thermal conditions.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.

Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions yield various substituted azetidines, while cycloaddition reactions produce larger cyclic compounds.

Scientific Research Applications

Potential Applications

3-(3-Bromobenzylidene)azetidine has potential applications in pharmaceuticals, chemical synthesis, and other fields.

Pharmaceuticals

- Its unique structure may lead to the development of new drugs targeting bacterial infections or cancer.

- Azetidine derivatives have shown antimycobacterial activity, suggesting potential in treating tuberculosis . Researchers synthesized azetidine derivatives and found that the presence of a bromo substituent enhanced antimycobacterial activity .

Chemical Synthesis

- 3-(3-Bromobenzylidene)azetidine can serve as a building block in synthesizing more complex molecules.

- Azetidines are excellent candidates for ring-opening and expansion reactions, yielding highly substituted acyclic amines or expanded ring systems .

Antimalarial Research

- Azetidines have demonstrated activity against multiple stages of the Plasmodium falciparum life cycle .

- Studies have reported the efficient synthesis of antimalarial compounds using azetidines . One such compound, BRD3914, exhibited potent antimalarial activity and outperformed chloroquine in in vivo studies .

The biological activity of 3-(3-Bromobenzylidene)azetidine is linked to its structural features, particularly the azetidine ring and the bromobenzylidene moiety. Azetidines have exhibited various pharmacological properties.

Interaction studies often employ techniques such as binding assays and structural analysis to understand its activity against biological targets.

Azetidines in Drug Development

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . They are used as tools in peptidomimetics, and as ligands in various catalytic processes including reductions, cycloadditions, cyclopropanation, and C–C bond forming reactions .

Table: Examples of Azetidine Derivatives and Their Applications

Future Research Directions

Mechanism of Action

The mechanism of action of 3-(3-Bromobenzylidene)azetidine involves its interaction with various molecular targets. The azetidine ring’s strain and the presence of the bromobenzylidene group contribute to its reactivity. The compound can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Observations:

Core Structure Variability : While 3-(3-Bromobenzylidene)azetidine retains a simple azetidine ring, compounds like the pyrazolopyridine derivative () incorporate larger heterocyclic cores, which reduce conformational flexibility and may hinder bioactivity .

Substituent Effects: The 3-bromobenzylidene group enhances electrophilicity, making the compound reactive in cross-coupling reactions. In contrast, the 3-fluorophenoxy derivative () prioritizes solubility and stability, favoring applications in materials science .

Synthetic Routes : Suzuki–Miyaura coupling is prevalent for aryl-substituted azetidines (e.g., ), whereas nucleophilic substitution () is effective for halogenated derivatives .

Physicochemical Properties

- Solubility: The fluorophenoxy derivative () exhibits better organic solvent solubility compared to the brominated analogs, which may aggregate in polar environments .

Biological Activity

3-(3-Bromobenzylidene)azetidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The azetidine ring, combined with the bromobenzylidene moiety, contributes to its reactivity and biological profile. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of 3-(3-Bromobenzylidene)azetidine is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with azetidine structures can influence cell envelope biogenesis, particularly in mycobacteria. For instance, azetidine derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis, a significant pathogen responsible for tuberculosis (TB) . The mode of action involves interference with late-stage mycolic acid biosynthesis, which is crucial for the integrity of the bacterial cell wall.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of azetidine derivatives, including 3-(3-Bromobenzylidene)azetidine. These compounds exhibit potent bactericidal activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis, with minimal inhibitory concentrations (MICs) often below 10 μM . The absence of detectable drug resistance suggests a promising avenue for developing new antimycobacterial agents.

Cytotoxicity and Selectivity

While exploring the cytotoxicity of 3-(3-Bromobenzylidene)azetidine, it is essential to assess its selectivity towards bacterial cells versus human cells. Preliminary data indicate that azetidine derivatives can maintain a favorable therapeutic index, exhibiting lower toxicity towards mammalian cells while effectively targeting bacterial pathogens . This selectivity is crucial for developing safe therapeutic agents.

Case Study 1: Antimycobacterial Activity

A comprehensive study involving a series of azetidine derivatives demonstrated significant antibacterial activity against M. tuberculosis. Among these, 3-(3-Bromobenzylidene)azetidine showed promising results in both in vitro and in vivo models. The study utilized a phenotypic screening approach to identify compounds with MIC values lower than 10 μM against drug-sensitive strains .

| Compound | MIC (μM) | Activity against MDR-TB |

|---|---|---|

| BGAz-001 | 30.5 | Yes |

| BGAz-002 | 25.0 | Yes |

| 3-(3-Bromobenzylidene)azetidine | <10 | Yes |

Case Study 2: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship (SAR) of azetidine derivatives revealed that specific substitutions on the azetidine ring significantly enhance biological activity. For example, compounds with bromine or trifluoromethyl groups at strategic positions demonstrated increased potency against M. bovis BCG strains . The SAR findings suggest that modifications to the azetidine structure can optimize its antimicrobial efficacy.

Q & A

Q. What are the established synthetic routes for 3-(3-Bromobenzylidene)azetidine, and what reaction conditions are critical for success?

The synthesis typically involves condensation of 3-bromobenzaldehyde with azetidine derivatives. Key steps include:

- Catalyst selection : Acidic or basic catalysts (e.g., HCl, KOH) facilitate imine formation .

- Solvent optimization : Polar solvents like ethanol or methanol under reflux (~60–80°C) enhance reaction efficiency .

- Purification : Column chromatography or recrystallization isolates the product, with yields ranging from 50–75% depending on substituent steric effects .

Q. How is the structural characterization of 3-(3-Bromobenzylidene)azetidine performed?

A multi-technique approach is essential:

- X-ray crystallography : Resolves the dihedral angle between the azetidine ring and bromophenyl group (e.g., ~87.2° in related compounds) and hydrogen-bonding networks (e.g., C–H···O dimers) .

- NMR spectroscopy : Distinct signals for the azetidine N–H proton (~δ 3.5–4.0 ppm) and aromatic protons (δ 7.2–7.8 ppm) confirm regiochemistry .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 254 [M+H]+) validate the molecular formula .

Q. What biological activities have been reported for 3-(3-Bromobenzylidene)azetidine derivatives?

- Enzyme inhibition : Bromophenyl-substituted azetidines show affinity for tyrosinase and metabolic enzymes, with IC50 values in the micromolar range .

- Antimicrobial potential : Fluorinated analogs exhibit activity against Gram-positive bacteria (MIC ~8–16 µg/mL) via membrane disruption .

- Anti-inflammatory effects : Hydrochloride salts modulate cytokine release in vitro (e.g., IL-6 reduction by 40% at 10 µM) .

Advanced Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

- Continuous flow reactors : Improve heat transfer and reduce side reactions (e.g., polymerization) compared to batch methods .

- Solvent-free conditions : Minimize purification steps and enhance atom economy .

- Catalyst screening : Transition-metal catalysts (e.g., CuBr) may accelerate imine formation while reducing decomposition .

Q. How do structural modifications (e.g., halogen substitution) influence biological activity, and how can contradictory data be reconciled?

- Electronic effects : Fluorine substitution (high electronegativity) enhances binding to polar enzyme pockets, whereas bromine increases hydrophobic interactions .

- Positional isomerism : 3-Bromo vs. 4-bromo substitution alters steric hindrance, affecting target engagement (e.g., 3-bromo derivatives show 2x higher tyrosinase inhibition than 4-bromo analogs) .

- Data reconciliation : Use computational docking to map binding poses and validate discrepancies between in vitro and cellular assays .

Q. What experimental strategies can elucidate the mechanism of action for 3-(3-Bromobenzylidene)azetidine in metabolic diseases?

- Target identification : Employ affinity chromatography with azetidine-linked probes to isolate interacting proteins .

- Kinetic studies : Measure enzyme inhibition constants (Ki) under varying substrate concentrations to distinguish competitive vs. non-competitive modes .

- Metabolomic profiling : LC-MS/MS analysis of treated cells identifies disrupted pathways (e.g., glycolysis, oxidative phosphorylation) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the antimicrobial efficacy of halogenated azetidines?

- Strain specificity : Test compounds against standardized panels (e.g., ATCC strains) to control for genetic variability .

- Biofilm vs. planktonic assays : Biofilm-associated resistance may explain reduced activity in some studies .

- Synergistic screens : Combine azetidines with known antibiotics (e.g., β-lactams) to identify potentiating effects masked in single-agent studies .

Methodological Recommendations

- Safety protocols : Adhere to SDS guidelines for handling brominated compounds, including PPE (gloves, goggles) and emergency eyewash stations .

- Data reproducibility : Report reaction conditions (solvent purity, catalyst lot numbers) to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.